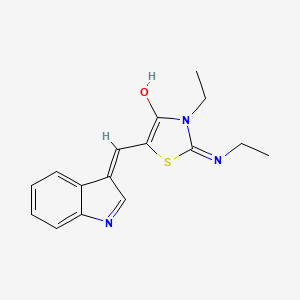
(5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,5Z)-5-(1H-indol-3-ylmethylidene)-2-(phenylimino)-3-(propan-2-yl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, which includes an indole moiety and a thiazolidinone ring, makes it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-(1H-indol-3-ylmethylidene)-2-(phenylimino)-3-(propan-2-yl)-1,3-thiazolidin-4-one typically involves the condensation of an indole derivative with a thiazolidinone precursor. One common method is the reaction of 1H-indole-3-carbaldehyde with 2-phenylimino-3-(propan-2-yl)-1,3-thiazolidin-4-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-5-(1H-indol-3-ylmethylidene)-2-(phenylimino)-3-(propan-2-yl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thiazolidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z,5Z)-5-(1H-indol-3-ylmethylidene)-2-(phenylimino)-3-(propan-2-yl)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of various bacterial and cancer cell lines.
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Its anti-inflammatory and anticancer properties make it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials and as a precursor for other biologically active compounds.
Mechanism of Action
The mechanism of action of (2Z,5Z)-5-(1H-indol-3-ylmethylidene)-2-(phenylimino)-3-(propan-2-yl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The indole moiety can interact with enzymes and receptors, while the thiazolidinone ring can modulate biological pathways. These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (2Z,5Z)-5-(1H-indol-3-ylmethylidene)-2-(phenylimino)-3-(methyl)-1,3-thiazolidin-4-one
- (2Z,5Z)-5-(1H-indol-3-ylmethylidene)-2-(phenylimino)-3-(ethyl)-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, (2Z,5Z)-5-(1H-indol-3-ylmethylidene)-2-(phenylimino)-3-(propan-2-yl)-1,3-thiazolidin-4-one has a unique combination of an indole moiety and a thiazolidinone ring, which contributes to its distinct biological activities. The presence of the propan-2-yl group also influences its chemical reactivity and biological interactions.
Properties
Molecular Formula |
C21H19N3OS |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
5-[(Z)-indol-3-ylidenemethyl]-2-phenylimino-3-propan-2-yl-1,3-thiazol-4-ol |
InChI |
InChI=1S/C21H19N3OS/c1-14(2)24-20(25)19(26-21(24)23-16-8-4-3-5-9-16)12-15-13-22-18-11-7-6-10-17(15)18/h3-14,25H,1-2H3/b15-12+,23-21? |
InChI Key |
QIITUPHRYCMGOM-WHSBCDFNSA-N |
Isomeric SMILES |
CC(C)N1C(=C(SC1=NC2=CC=CC=C2)/C=C/3\C=NC4=CC=CC=C43)O |
Canonical SMILES |
CC(C)N1C(=C(SC1=NC2=CC=CC=C2)C=C3C=NC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B13822938.png)
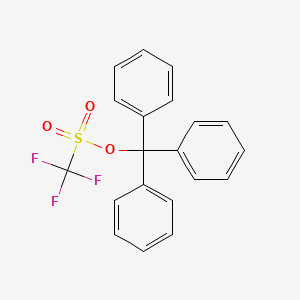


![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B13822954.png)
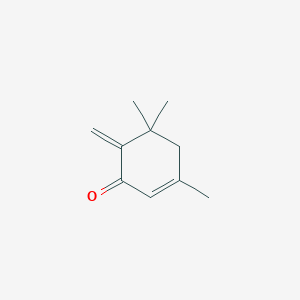
![3-[(3-Nitro-2-pyridinyl)thio]-1,2-propanediol](/img/structure/B13822961.png)
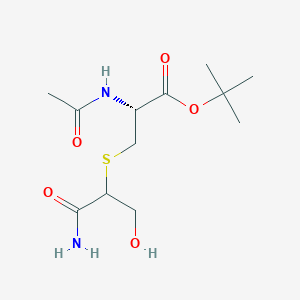

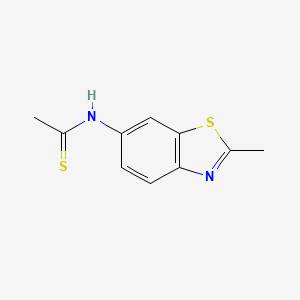
![(3Z)-1-[(4-methylpiperidin-1-yl)methyl]-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B13822993.png)
(Cl)Cl.C1CCOC1](/img/structure/B13822994.png)
![3-benzyl-6-(2-oxopropyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13822996.png)
